N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as BPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of thiadiazole compounds and has been shown to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide is not completely understood. However, it has been proposed that this compound may act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in the brain. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which may affect its biological activity. This compound also has limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide. Further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, more research is needed to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Finally, the development of more stable and water-soluble derivatives of this compound may enhance its potential as a therapeutic agent.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-11(25-15-8-7-13(19)10-14(15)20)17(24)21-18-23-22-16(26-18)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHWWZHYIAFNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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